molecular formula C3H5F9O10S3Yb B153675 trifluoromethanesulfonic acid;ytterbium;hydrate CAS No. 252976-51-5

trifluoromethanesulfonic acid;ytterbium;hydrate

Cat. No.: B153675
CAS No.: 252976-51-5
M. Wt: 641.3 g/mol
InChI Key: JVQKYOUQBOFVEB-UHFFFAOYSA-N
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Description

trifluoromethanesulfonic acid;ytterbium;hydrate is a chemical compound with the formula (CF₃SO₃)₃Yb·xH₂O. It is a water-tolerant Lewis acid catalyst that has been widely used in various organic synthesis reactions. The compound is known for its high catalytic efficiency and stability in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in the presence of water. The reaction typically occurs under mild conditions, and the resulting product is purified through crystallization .

Industrial Production Methods

Industrial production of ytterbium(III) trifluoromethanesulfonate hydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then dried and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

Ytterbium(III) trifluoromethanesulfonate hydrate is involved in various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with ytterbium(III) trifluoromethanesulfonate hydrate include silylated chinchona alkaloids, acid chlorides, and aryl imines. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, deoxypenostatin A, and various heterocycles. These products are often synthesized through one-pot reactions, stereocontrolled radical additions, and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ytterbium(III) trifluoromethanesulfonate hydrate include:

Uniqueness

Ytterbium(III) trifluoromethanesulfonate hydrate is unique due to its high catalytic efficiency and stability in aqueous environments. Unlike some other Lewis acid catalysts, it maintains its activity in the presence of water, making it suitable for a wide range of synthetic applications .

Properties

IUPAC Name

trifluoromethanesulfonic acid;ytterbium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQKYOUQBOFVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F9O10S3Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252976-51-5
Record name Ytterbium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trifluoromethanesulfonic acid;ytterbium;hydrate
Reactant of Route 2
trifluoromethanesulfonic acid;ytterbium;hydrate
Reactant of Route 3
trifluoromethanesulfonic acid;ytterbium;hydrate
Reactant of Route 4
trifluoromethanesulfonic acid;ytterbium;hydrate
Reactant of Route 5
trifluoromethanesulfonic acid;ytterbium;hydrate
Reactant of Route 6
trifluoromethanesulfonic acid;ytterbium;hydrate
Customer
Q & A

Q1: Can you elaborate on the electrochemical properties and applications of Ytterbium(III) trifluoromethanesulfonate hydrate?

A1: Research indicates that Ytterbium(III) trifluoromethanesulfonate hydrate exhibits potential in electrochemistry. A study demonstrated its utility in constructing a layered film on a gold electrode using 4-aminothiophenol (P-ATP) []. This P-ATP/Yb(OTf)3 modified electrode displayed "superb activity" towards hydroquinone (HQ) oxidation with enhanced stability and reproducibility, attributed to the covalent and coordination reactions facilitated by the Ytterbium compound []. This suggests promising applications in electrochemical sensing and catalysis.

Q2: What are the advantages of using Ytterbium(III) trifluoromethanesulfonate hydrate in organic synthesis?

A2: Ytterbium(III) trifluoromethanesulfonate hydrate serves as a potent Lewis acid catalyst in organic reactions []. Notably, organoytterbium reagents, generated by reacting Ytterbium(III) trifluoromethanesulfonate hydrate with organolithiums or organomagnesiums, demonstrate enhanced diastereoselectivity in carbonyl additions to chiral ketones and aldehydes []. This property is particularly valuable in asymmetric synthesis, where controlling stereochemistry is crucial for obtaining desired product isomers.

Q3: How does the hydration state of Ytterbium(III) trifluoromethanesulfonate affect its reactivity?

A3: While the provided abstracts don't directly address the impact of hydration state on reactivity, it's important to note that Ytterbium(III) trifluoromethanesulfonate hydrate readily absorbs moisture []. This hydration can influence its solubility and Lewis acidity, potentially affecting its catalytic activity and selectivity. Researchers should carefully consider the hydration state and storage conditions of the compound to ensure consistent and reproducible results in their experiments.

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